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molecular formula C8H9F3N2O2 B048749 Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 111493-74-4

Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No. B048749
M. Wt: 222.16 g/mol
InChI Key: ZZEXDJGNURSJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202873B2

Procedure details

Dissolve 3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (2.0 g, 9.61 mmol) in N,N-dimethylformamide (20 mL) and cool to 0° C. Add sodium hydride (0.58 g, 14.42 mmol, 60% dispersion in oil) and stir at 0° C. for 20 min. Add iodomethane (0.90 mL, 14.42 mmol) and allow to warm to room temperature over 18 hr. Partition between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer and wash with water (5×50 mL) and saturated aqueous sodium chloride solution (50 mL). Dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 90:10 hexanes:ethyl acetate), to give 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.74 g, 81.7%). 1H-NMR (400 MHz, CDCl3) δ 7.92 (s, 1H), 4.27 (q, 2H), 3.95 (s, 3H), 1.33 (t, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:11]([F:14])([F:13])[F:12])=[N:8][NH:9][CH:10]=1)=[O:5])[CH3:2].[H-].[Na+].I[CH3:18]>CN(C)C=O>[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:11]([F:13])([F:14])[F:12])=[N:8][N:9]([CH3:18])[CH:10]=1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NNC1)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Partition between ethyl acetate (100 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
WASH
Type
WASH
Details
wash with water (5×50 mL) and saturated aqueous sodium chloride solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 90:10 hexanes:ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NN(C1)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 81.7%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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